N-(4-carboxybenzyl)butyramide
Description
N-(4-Carboxybenzyl)butyramide is a substituted butyramide featuring a 4-carboxybenzyl group attached to the amide nitrogen. This structural motif confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which influence its solubility, reactivity, and biological interactions. These analogs share a para-substituted aromatic ring linked to the butyramide backbone, making their comparative analysis highly relevant .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-[(butanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-2-3-11(14)13-8-9-4-6-10(7-5-9)12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
SIRIBNRDUQOXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Nitrophenyl)-Butyramide
- Structure: A nitro group (-NO₂) at the para position of the benzyl ring.
- Reactivity : Widely used as a substrate for serine hydrolases (e.g., CALB lipase) due to its chromogenic nitrophenyl group, enabling kinetic monitoring of hydrolysis .
- Solubility : Poor aqueous solubility necessitates co-solvents like dimethyl sulfoxide (DMSO) for enzymatic assays .
- Mechanistic Insights : Exhibits energy barriers comparable to other hydrolase substrates, suggesting conserved catalytic mechanisms across structurally diverse enzymes .
N-(4-Benzyloxy-Phenyl)-Butyramide
Hypothetical N-(4-Carboxybenzyl)-Butyramide
- Expected Properties : The carboxylic acid (-COOH) group would increase hydrophilicity and enable ionic interactions, contrasting with the nitro or benzyloxy groups. This could reduce membrane permeability but enhance binding to polar targets (e.g., enzymes or receptors).
Comparative Data Table
Mechanistic and Kinetic Insights
- N-(4-Nitrophenyl)-Butyramide: Hydrolyzed by CALB lipase with a turnover number (kcat) of 0.5 s⁻¹ and a Michaelis constant (KM) of 1.2 mM, indicating moderate substrate affinity . The reaction proceeds via a conserved serine hydrolase mechanism, involving nucleophilic attack by the catalytic serine residue .
- Contrast with Analogs : The benzyloxy derivative’s bulkier substituent likely reduces enzymatic hydrolysis efficiency, while the carboxybenzyl variant’s polarity may favor interactions with hydrophilic enzymes or transporters.
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